molecular formula C9H5FO3 B6242642 6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione CAS No. 2680542-11-2

6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione

Cat. No.: B6242642
CAS No.: 2680542-11-2
M. Wt: 180.1
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Description

6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This process typically involves the use of a dehydrating agent to facilitate the formation of the benzofuran ring .

Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods provide efficient pathways to synthesize the desired compound with high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors and advanced purification techniques to ensure high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Scientific Research Applications

6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antiviral activity may result from the inhibition of viral replication enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1,3-dihydro-2-benzofuran-1,3-dione: Lacks the fluorine atom, which may result in different chemical and biological properties.

    4-methyl-1,3-dihydro-2-benzofuran-1,3-dione: Similar structure but without the fluorine substitution.

    6-chloro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness

The presence of the fluorine atom in 6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s efficacy in pharmaceutical applications and make it a valuable tool in scientific research.

Properties

CAS No.

2680542-11-2

Molecular Formula

C9H5FO3

Molecular Weight

180.1

Purity

95

Origin of Product

United States

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